molecular formula C9H12N2O2 B2367007 Methyl N-[(4-aminophenyl)methyl]carbamate CAS No. 850791-48-9

Methyl N-[(4-aminophenyl)methyl]carbamate

Cat. No.: B2367007
CAS No.: 850791-48-9
M. Wt: 180.207
InChI Key: MFQVSXFZFMRDFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-[(4-aminophenyl)methyl]carbamate can be synthesized through several methods. One common approach involves the electrophilic amination of methyl N-phenylcarbamate using sodium azide in polyphosphoric acid (PPA) at temperatures ranging from 55°C to 60°C . Another method includes the reaction of methyl N-(4-methoxyphenyl)carbamate with nitromethane and nitroethane in PPA at 95°C to 110°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of PPA as a dehydrating and cyclizing agent is common in industrial settings due to its efficiency and ability to produce high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(4-aminophenyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, nitromethane, nitroethane, and polyphosphoric acid . The reactions are typically carried out at controlled temperatures ranging from 55°C to 110°C to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted carbamates and aminophenyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Methyl N-[(4-aminophenyl)methyl]carbamate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and chemical properties, making this compound unique in its applications and reactivity.

Properties

IUPAC Name

methyl N-[(4-aminophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQVSXFZFMRDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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